Isolariciresinol
Overview
Description
Isolariciresinol is a natural plant compound belonging to the class of lignans. It is found in various plants, such as hetero-Larch (Cedrus deodara), and is known for its strong antioxidant properties. This compound is a white crystalline solid with a high melting and boiling point.
Mechanism of Action
Target of Action
Isolariciresinol, a type of lignan, has been found to have several targets in the body. It has been reported to act on NOS3, EGFR, IL-6, MAPK8, PTGS2, MAPK14, NFKB1, and CASP3 . These targets are mainly involved in the regulation of biological processes such as inflammation, activation of MAPK activity, and positive regulation of NF-kappaB transcription factor activity .
Mode of Action
This compound interacts with its targets to exert its effects. For example, it has been shown to have anti-inflammatory effects, which may be due to its interaction with inflammatory mediators like IL-6 . It also appears to interact with the MAPK pathway, which is involved in cellular responses to a variety of stimuli .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is a precursor to mammalian lignans, which are produced in the colon from chemicals in foods . The conversion of this compound into mammalian lignans involves the gut microflora enzymes . These mammalian lignans have been found to negatively correlate with the incidence of breast cancer .
Pharmacokinetics
It is known that this compound is metabolized in the gut to produce mammalian lignans . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
This compound has been shown to have several beneficial effects. It has antioxidant and anti-inflammatory activities . It has also been found to have protective effects against cardiovascular diseases, diabetes, cancer, and mental stress . These effects are likely due to its interaction with its targets and its role in various biochemical pathways.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the gut microflora plays a crucial role in the metabolism of this compound, converting it into mammalian lignans . Therefore, factors that affect the gut microflora, such as diet and antibiotic use, could potentially influence the action of this compound. More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isolariciresinol can be synthesized through organic synthesis reactions, such as oxidation and reduction. One method involves the separation and purification of this compound from folium isatidis using a series of steps including homogenate crushing enzymolysis, negative-pressure cavitation reinforced extraction, resin enrichment, chromatographic separation, and crystallization .
Industrial Production Methods
Industrial production of this compound typically involves extraction from plants or synthesis. The extraction method may use solvents like alcoholic solvents or acidic aqueous solutions to extract from the bark or buds of ISO-larch. The synthetic methods involve organic synthesis reactions, such as oxidation and reduction .
Chemical Reactions Analysis
Types of Reactions
Isolariciresinol undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized lignans, while reduction can produce reduced lignan derivatives .
Scientific Research Applications
Isolariciresinol has diverse biological activities and is used in various scientific research applications, including:
Comparison with Similar Compounds
Isolariciresinol is compared with other lignans such as:
Secothis compound: Found in flaxseed and known for its beneficial nutritional effects.
Pinoresinol: Found in various plants and exhibits antioxidant properties.
Syringaresinol: Known for its antimicrobial and anti-inflammatory activities.
This compound is unique due to its strong antioxidant properties and its presence in specific plants like hetero-Larch. Its high melting and boiling points also distinguish it from other lignans .
Properties
IUPAC Name |
(6R,7R,8S)-8-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-25-18-6-11(3-4-16(18)23)20-14-8-17(24)19(26-2)7-12(14)5-13(9-21)15(20)10-22/h3-4,6-8,13,15,20-24H,5,9-10H2,1-2H3/t13-,15-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFXBIXJCWAUCH-KPHUOKFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2[C@@H]([C@H]([C@@H](CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20203273 | |
Record name | Isolariciresinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20203273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
548-29-8 | |
Record name | (+)-Isolariciresinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=548-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isolariciresinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isolariciresinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20203273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOLARICIRESINOL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRJ46XRJ28 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Isolariciresinol?
A1: this compound has the molecular formula C20H24O6 and a molecular weight of 360.4 g/mol. []
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, researchers often characterize this compound using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques provide detailed information about the compound's structure and fragmentation patterns. [, , , , , ]
Q3: Has this compound been found in pumpkin seeds? What other lignans are present in flaxseed and pumpkin seeds?
A3: Yes, this compound was identified in pumpkin seeds for the first time in a study comparing different hydrolysis methods for lignan glycosides. [] Flaxseed contains glycosides of secothis compound as the major lignan, along with smaller amounts of matairesinol, this compound, and pinoresinol. []
Q4: What are the main natural sources of this compound?
A4: this compound is primarily found in flaxseed, but also occurs in other plants like pumpkin seeds, Norway spruce knots, and western larch heartwood. [, , , ]
Q5: Which plant species showed this compound as the predominant compound in specific parts?
A5: Secothis compound, a precursor to this compound, was found to be the predominant compound in knotwood and branchwood extracts of Silver Fir. []
Q6: How is this compound metabolized in the human body?
A6: this compound, often present as a glycoside, needs to be converted into its aglycone form by gut bacteria before absorption. This aglycone can then be further metabolized by the gut microflora into mammalian lignans, enterolactone, and enterodiol. [, , ]
Q7: Can the type of bread consumed influence this compound metabolism?
A7: Research indicates that consuming rye bread, richer in plant lignans like this compound compared to wheat bread, leads to a higher formation and excretion of the mammalian lignan enterolactone in pigs. [, ]
Q8: What is the role of lactic acid bacteria in the biotransformation of flax lignans like this compound?
A8: Lactic acid bacteria (LAB) with β-glucosidase activity can transform this compound diglucoside (SDG) into SECO, a precursor to this compound. This bioconversion process is influenced by factors like substrate concentration and reaction time. []
Q9: Does this compound have antioxidant properties?
A9: Yes, this compound, along with other lignans from Chilean woods, exhibits antioxidant activity against DPPH free radicals and possesses iron-chelating capacity. []
Q10: How does the antioxidant activity of this compound compare to other antioxidants?
A10: Studies show that this compound, lariciresinol, and isotaxiresinol, all isolated from Taxus cuspidata heartwood, exhibited higher radical scavenging activity than α-tocopherol and butylated hydroxytoluene (BHT), two common antioxidants. []
Q11: Can this compound be used to enhance the antioxidant capacity of food products?
A11: Research suggests that supplementing apple juice with this compound can increase its antioxidant activity during storage, potentially demonstrating its application as a natural antioxidant in the food industry. []
Q12: What is the role of this compound in plant defense mechanisms?
A12: While not directly addressed in the provided research, phenolic compounds like lignans are known to play a crucial role in plant defense mechanisms against pathogens and environmental stresses. []
Q13: What analytical methods are commonly used to identify and quantify this compound?
A13: Researchers often employ techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., Diode Array Detector, Mass Spectrometry) to identify, separate, and quantify this compound in complex mixtures. [, , , , , ]
Q14: Can Centrifugal Partition Chromatography be used to isolate this compound?
A14: Yes, Centrifugal Partition Chromatography, using a specific solvent system (ARIZONA system K), has proven effective in isolating this compound from maritime pine knots with high purity. []
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